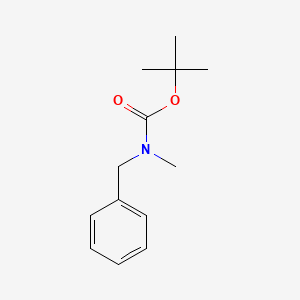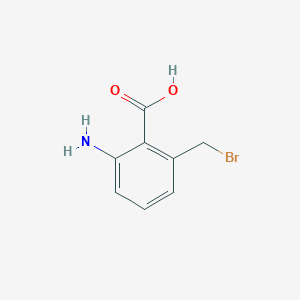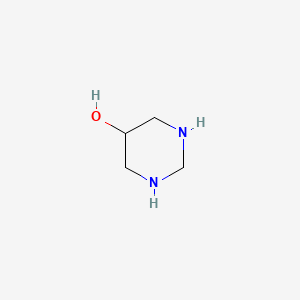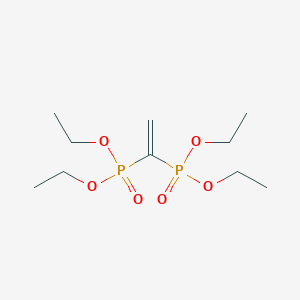
Tetraethyl ethene-1,1-diylbis(phosphonate)
Descripción general
Descripción
Tetraethyl ethene-1,1-diylbis(phosphonate) is a chemical compound that serves as a versatile synthetic intermediate for the preparation of a wide array of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups attached to a carbon atom, which is also connected to another carbon atom forming a double bond, hence the name ethene-1,1-diylbis(phosphonate). Bisphosphonates are known for their pharmacological importance, particularly in inhibiting bone resorption and in the treatment of osteoporosis .
Synthesis Analysis
The synthesis of tetraethyl ethene-1,1-diylbis(phosphonate) and its derivatives can be achieved through Michael addition reactions. These reactions involve the addition of nucleophiles to the double bond of the ethene moiety. For instance, nitrogen, phosphorus, or sulfur nucleophiles can be added to tetraethyl and tetraisopropyl ethenylidenebisphosphonates to yield C-substituted methylene-bisphosphonates . Additionally, Grignard reagents can also be used in Michael addition reactions with tetraethyl ethenylidenebisphosphonate to produce alkyl, arylalkyl, and aryl C-substituted methylene bisphosphonates . Furthermore, amines can be added to tetrakis(trimethylsilyl)ethenylidene-1,1-bisphosphonate to synthesize highly functionalized 2-aminoethylidene-1,1-bisphosphonic acids and their potassium salts .
Molecular Structure Analysis
The molecular structure of tetraethyl ethene-1,1-diylbis(phosphonate) derivatives can be quite complex and versatile. For example, tetra-2-methoxyethyl phenylene-1,4-di(benzyloaminomethanephosphonate) forms stable complexes with various metal ions and amino acids, indicating a potential for creating ligands for metal ions and amino acids . In another study, 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) was used as a building block for synthesizing new lanthanide phosphonates, which were categorized into three structure types based on their coordination frameworks with lanthanides .
Chemical Reactions Analysis
Tetraethyl ethene-1,1-diylbis(phosphonate) is reactive in various chemical reactions due to its electron-deficient alkene nature. It can undergo conjugate addition with strong nucleophiles, such as organometallic reagents and enolates, as well as mild nucleophiles like amines, mercaptans, and alcohols. It can also participate in cycloaddition reactions, including Diels–Alder and 1,3-dipolar cycloadditions, to form five- or six-membered rings containing the bisphosphonic unit . Additionally, the compound can react with carbon disulfide and alkyl halides to synthesize tetraethyl 2,2-bis(alkylthio)ethenediylidenebisphosphonates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraethyl ethene-1,1-diylbis(phosphonate) derivatives are influenced by their molecular structure. For instance, the crystal structure of tetrasodium 2-hydroxyethylamino-bis(methylene-phosphonate) is described as a two-dimensional polymeric layered structure, which is hydrogen-bonded into a 3D supramolecular polymeric network . The stability and reversibility of Michael addition reactions of tetraethyl ethenylidene bis phosphonate with various nucleophiles have been investigated, demonstrating the compound's versatility and potential for functionalization . Stereochemical studies have also been conducted on vic-bisphosphonates, providing insights into the optimal conditions for reactions and the characterization of different isomers .
Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry
- Application Summary : Tetraethyl ethene-1,1-diylbis(phosphonate) is used as a chelating system for the potential recovery of strategic metals . These metals, including Rare Earth Elements (REEs), are of strategic importance for hi-tech applications such as electronic devices and electric cars .
- Methods of Application : The synthesis of Tetraethyl ethene-1,1-diylbis(phosphonate) involves the reaction with sodium hydride, followed by a nucleophilic substitution . The resulting compound can then be used to bind and recover strategic metals.
- Results : The research indicates that the P-C-P backbone of bisphosphonates and the alkyl side chains on the central carbon atom have a determinant role in their physicochemical properties, each leading to different solubilities in solvents or their affinity to metal cations . This makes them very promising compounds for a large number of applications, including the recovery of strategic metals .
For instance, substituted bisphosphonates are mostly applied for medical purposes when calcium metabolism is affected (treatment of Paget’s disease, osteoporosis, metastatic bone disease, multiple myeloma and several rare bone diseases, and as antibiotics, hormones and anti‐cancer drugs) .
Moreover, other areas of research are investigating the applicability of bisphosphonates for wastewater treatment or valuable metals extraction .
For instance, substituted bisphosphonates are mostly applied for medical purposes when calcium metabolism is affected (treatment of Paget’s disease, osteoporosis, metastatic bone disease, multiple myeloma and several rare bone diseases, and as antibiotics, hormones and anti‐cancer drugs) .
Moreover, other areas of research are investigating the applicability of bisphosphonates for wastewater treatment or valuable metals extraction .
Safety And Hazards
Propiedades
IUPAC Name |
1,1-bis(diethoxyphosphoryl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSPWQKLLPYKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452307 | |
| Record name | Tetraethyl vinylidene phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl ethene-1,1-diylbis(phosphonate) | |
CAS RN |
37465-31-9 | |
| Record name | Tetraethyl vinylidene phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



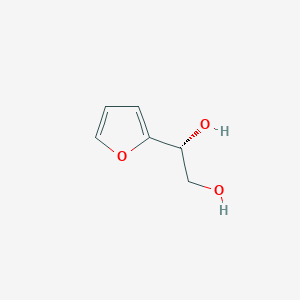
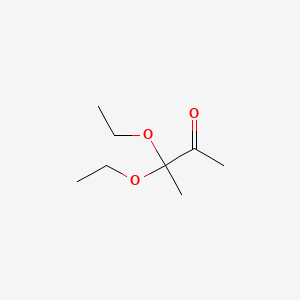
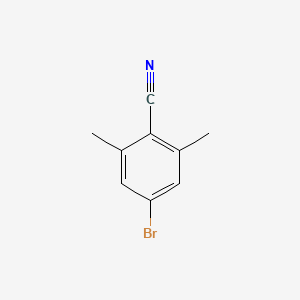
![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)




